N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
N-(3-Chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a 3-chloro-4-methoxyphenyl substituent and a 1H-tetrazol-1-yl group. The 3-chloro-4-methoxyphenyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced binding to biological targets due to its electron-withdrawing and hydrophobic properties . The tetrazole group, a bioisostere for carboxylic acids, contributes to metabolic stability and hydrogen-bonding interactions, making it valuable in drug design .
Properties
Molecular Formula |
C15H18ClN5O2 |
|---|---|
Molecular Weight |
335.79 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H18ClN5O2/c1-23-13-6-5-11(9-12(13)16)18-14(22)15(7-3-2-4-8-15)21-10-17-19-20-21/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,22) |
InChI Key |
PREQSKZAYUNLDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Substitution Reaction: The tetrazole ring is then introduced to the cyclohexanecarboxamide moiety through a substitution reaction.
Chlorination and Methoxylation: The final step involves the chlorination and methoxylation of the phenyl ring to obtain the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues in the Carboxamide Class
Pyrazole Carboxamides (Compounds 3a–3p)
Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) share the carboxamide core but differ in substituents. Key distinctions include:
- Heterocyclic backbone : Pyrazole rings in 3a–3p vs. cyclohexane in the target compound.
- Substituents: Chloro, methyl, and cyano groups in pyrazole derivatives vs. tetrazole and 3-chloro-4-methoxyphenyl groups in the target.
- Synthesis : Pyrazole carboxamides are synthesized via EDCI/HOBt-mediated coupling, yielding 62–71% , whereas the target compound’s synthesis likely involves cyclohexane ring functionalization (methods inferred from related cyclohexanecarboxamides in ).
Table 1: Physical Properties of Selected Pyrazole Carboxamides vs. Cyclohexanecarboxamides
Cyclohexanecarboxamides with Varied Substituents
- N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide : Shares the cyclohexanecarboxamide scaffold but substitutes hydroxyl and dichloro groups for methoxy and tetrazole, altering polarity and hydrogen-bonding capacity .
- 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxamide (2f): Lacks the tetrazole group but includes a 4-methoxyphenylamino moiety, demonstrating how amino vs. tetrazole substitutions affect solubility (mp: 110°C vs. higher mp in tetrazole analogues) .
Functional Group Comparisons
- Tetrazole vs.
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